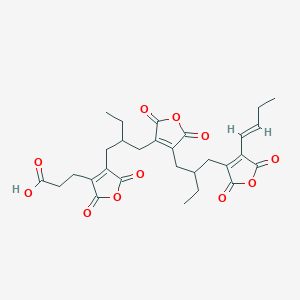

Cordyanhydride B

Description

Overview of Maleic Anhydride (B1165640) Natural Products and Their Significance in Chemical Biology

Natural products incorporating a maleic anhydride moiety represent a structurally diverse class of secondary metabolites. nih.gov The maleic anhydride group can be found in a variety of natural products, some of which exhibit promising therapeutic or pesticidal properties. wikipedia.org These compounds are predominantly isolated from filamentous fungi. researchgate.net

A significant subgroup of these metabolites is the nonadrides, which are characterized by one or more maleic anhydride units fused to a nine-membered carbocyclic ring. researchgate.netresearchgate.net Other related structures include heptadrides and octadrides, with seven- or eight-membered rings, respectively. researchgate.net

The biological activities of maleic anhydride-containing natural products have garnered considerable interest in the field of chemical biology. They are investigated as potential lead structures for the development of new therapeutic agents and agrochemicals. wikipedia.orgresearchgate.net For instance, some nonadrides have been identified as inhibitors of enzymes in the cholesterol biosynthetic pathway, making them attractive candidates for developing cholesterol-lowering drugs. researchgate.net Others, like cornexistin (B1235271) and hydroxycornexistin, display potent and selective herbicidal activities, which is of interest to the agrochemical industry. researchgate.net The chemical reactivity of the anhydride group also makes these molecules interesting tools for chemical biology research. researchgate.net

| Selected Maleic Anhydride Natural Products | Producing Organism (Fungus) | Structural Class |

| Cordyanhydride A | Cordyceps pseudomilitaris | Nonadride |

| Cordyanhydride B | Cordyceps pseudomilitaris | Nonadride |

| Phomoidride A (CP-225,917) | Phoma sp. | Nonadride |

| Phomoidride B (CP-263,114) | Phoma sp. | Nonadride |

| Rubratoxin A & B | Penicillium rubrum | Nonadride |

| Cornexistin | Paecilomyces variotii | Nonadride |

| Glauconic acid & Glaucanic acid | Penicillium purpurogenum | - |

| Scytalidin | Scytalidium sp. | Nonadride |

| Tautomycin | Streptomyces sp. | - |

| Chaetomellic Anhydride A | Chaetomella acutiseta | - |

Contextualization of this compound within Fungal Secondary Metabolites Research

This compound is a fungal secondary metabolite originally isolated from the insect pathogenic fungus Cordyceps pseudomilitaris BCC 1620. researchgate.net Fungi, including the genus Cordyceps, are recognized as prolific producers of structurally diverse and biologically active secondary metabolites. researchgate.net These compounds are not essential for the primary growth of the organism but often play roles in ecological interactions, such as defense or competition. mdpi.com The study of fungal secondary metabolites is a cornerstone of natural product chemistry, leading to the discovery of numerous compounds with applications in medicine and agriculture. nih.govresearchgate.netscione.com

Chemically, this compound is classified as a nonadride. researchgate.net Its structure is unique as it is the first reported naturally occurring nonadride that contains three C9-units. researchgate.net The compound is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure. nih.gov The investigation of rare natural compounds like this compound highlights the vast and still largely untapped chemical diversity within the fungal kingdom. researchgate.net The genus Cordyceps, in particular, is increasingly viewed as a valuable source for discovering novel natural products with a wide range of biological functions. researchgate.net

| Property | Value |

| Chemical Formula | C29H32O11 |

| Molecular Weight | 556.6 g/mol nih.gov |

| Exact Mass | 556.19446183 Da nih.gov |

| Class | Butenolide nih.gov, Nonadride researchgate.net |

| Synonyms | 3-(4-(2-((4-(2-((4-((E)-but-1-enyl)-2,5-dioxofuran-3-yl)methyl)butyl)-2,5-dioxofuran-3-yl)methyl)butyl)-2,5-dioxofuran-3-yl)propanoic acid nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C29H32O11 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

3-[4-[2-[[4-[2-[[4-[(E)-but-1-enyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]propanoic acid |

InChI |

InChI=1S/C29H32O11/c1-4-7-8-17-19(26(34)38-24(17)32)11-15(5-2)13-21-22(29(37)40-28(21)36)14-16(6-3)12-20-18(9-10-23(30)31)25(33)39-27(20)35/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,30,31)/b8-7+ |

InChI Key |

PHRCULZLDFTOFU-BQYQJAHWSA-N |

Isomeric SMILES |

CC/C=C/C1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O |

Canonical SMILES |

CCC=CC1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Characterization of Cordyanhydride B

Natural Sources and Producing Organisms

The quest for novel bioactive compounds has led to the identification of Cordyanhydride B from a variety of fungal species, often inhabiting distinct ecological niches. These discoveries underscore the rich chemical diversity within the fungal kingdom.

Fungal Taxa Associated with this compound Production

Initial and subsequent research has identified several key fungal genera as producers of this compound. These findings are pivotal for understanding the biosynthetic potential of these microorganisms.

The initial discovery and isolation of this compound were from the insect pathogenic fungus Cordyceps pseudomilitaris BCC 1620. nih.gov This fungus, known for its traditional medicinal uses, was found to produce two novel alkenoic acids, Cordyanhydride A and this compound, in its culture broth. nih.gov this compound is distinguished by the presence of three maleic anhydride (B1165640) moieties within its linear acid chain, a rare feature among natural compounds. nih.gov This initial finding established Cordyceps fungi as a significant source of structurally diverse and biologically active secondary metabolites. nih.gov

Following its initial discovery, this compound was also identified from endophytic Talaromyces fungi found in the Amazon. nih.gov Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are recognized as a prolific source of novel natural products. The isolation of this compound from a Talaromyces species highlights the widespread distribution of its biosynthetic gene clusters across different fungal genera and ecological niches. nih.gov More recently, chemical investigations of a mangrove sediment-derived fungus, Talaromyces sp. SCSIO 41411, also led to the isolation of this compound. nih.gov

Further research into the chemical constituents of the fungal species Hypoxylon lienhwacheense revealed the production of this compound. researchgate.netnih.govresearchgate.net This fungus, with a somewhat ambiguous taxonomic placement within the Hypoxylaceae family, exhibits a rare secondary metabolite profile in its stromata. researchgate.netnih.govresearchgate.net Along with this compound, a new derivative, Cordyanhydride C, was also isolated from this species. researchgate.net The co-production of these compounds with other unique metabolites like lienhwalides suggests a complex and intriguing biosynthetic machinery within H. lienhwacheense. researchgate.net

While direct isolation of this compound from Daldinia colodena is not explicitly detailed in the reviewed literature, the production of this compound by the closely related genus Hypoxylon suggests that other members of the Xylariaceae family, such as Daldinia, could also be potential producers. The chemical profiles of these related genera are often similar, making the investigation of Daldinia species for this compound a logical next step in natural product discovery.

Emerging Microbial Habitats for this compound Discovery

The discovery of this compound and its derivatives from diverse fungal sources, including insect pathogens, endophytes, and wood-inhabiting fungi, points towards the vast, unexplored microbial habitats as reservoirs of novel chemistry. Emerging research areas for the discovery of this compound and other unique natural products include:

Marine-Derived Fungi: The marine environment is a rich source of microbial diversity and novel secondary metabolites. nih.gov Fungi isolated from marine sediments, sponges, and algae have been shown to produce a wide array of bioactive compounds. The isolation of this compound from a mangrove sediment-derived Talaromyces species underscores the potential of marine habitats as a source for this class of compounds. nih.gov

Insect-Associated Fungi: The intricate relationships between fungi and insects provide a unique ecological niche for the evolution of specialized metabolic pathways. nih.govnih.govmdpi.com Entomopathogenic fungi like Cordyceps are a testament to this, producing a variety of compounds for defense and interaction. nih.gov Further exploration of fungi associated with different insect species could unveil new analogs of this compound or entirely new compounds.

Detailed Research Findings

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov These methods have been crucial in defining its complex molecular structure.

| Producing Organism | Key Findings | References |

| Cordyceps pseudomilitaris BCC 1620 | Initial discovery and isolation of Cordyanhydride A and B. This compound identified as a novel alkenoic acid with three maleic anhydride moieties. | nih.gov |

| Talaromyces sp. (Amazonian endophyte) | Confirmed as another natural source of this compound, expanding its known fungal producers. | nih.gov |

| Talaromyces sp. SCSIO 41411 (Mangrove sediment) | Isolation of this compound from a marine-derived fungus, highlighting a new ecological source. | nih.gov |

| Hypoxylon lienhwacheense | Production of this compound and a new derivative, Cordyanhydride C, from its stromata. | researchgate.netnih.govresearchgate.net |

Advanced Characterization Data

The chemical structure of this compound has been rigorously characterized, providing a foundation for understanding its properties and potential applications.

| Compound Name | Molecular Formula | IUPAC Name | Key Spectroscopic Data |

| This compound | C₂₉H₃₂O₁₁ | 3-(4-(2-((4-(2-((4-((E)-but-1-en-1-yl)-2,5-dioxofuran-3-yl)methyl)butyl)-2,5-dioxofuran-3-yl)methyl)butyl)-2,5-dioxofuran-3-yl)propanoic acid | Characterized by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry. |

Marine-Derived Microbes

More recently, the search for novel bioactive compounds from marine environments led to the isolation of this compound from marine-derived microbes. These microorganisms, thriving in unique and competitive ecosystems, are a prolific source of structurally diverse secondary metabolites. The identification of this compound in a marine context underscores the widespread distribution of the genetic pathways responsible for its biosynthesis in the fungal kingdom.

Mangrove Sediment Fungi

Specifically, this compound has been isolated from the fungus Talaromyces sp. SCSIO 41411, which was obtained from a mangrove sediment sample. nih.gov Mangrove ecosystems are known for their rich biodiversity, and the fungi residing in their sediments are adapted to this unique environment, leading to the production of novel chemical compounds. The discovery of this compound in a mangrove sediment fungus highlights this ecological niche as a promising source for new natural products. nih.gov

Isolation Methodologies

The isolation of this compound from its fungal sources requires a meticulous multi-step process involving cultivation of the fungus, extraction of its metabolic products, and purification of the target compound.

Fungal Culture and Extract Preparation

The producing fungus, such as Talaromyces sp., is typically cultivated in a nutrient-rich liquid medium, like potato dextrose broth (PDB), under controlled conditions to encourage the production of secondary metabolites. After a sufficient incubation period, the fungal biomass is separated from the culture broth. The crude extract, containing a mixture of various compounds, is then obtained by treating the fungal material with organic solvents, such as ethyl alcohol. This initial extract serves as the starting point for the purification of this compound.

Chromatographic Separation Techniques

To isolate this compound from the complex crude extract, a series of chromatographic techniques are employed. While specific details can vary, the process generally involves multiple steps of column chromatography. This may include the use of different stationary phases, such as silica (B1680970) gel or Sephadex, and a variety of solvent systems to separate the components of the extract based on their polarity and size. High-performance liquid chromatography (HPLC) is often used as a final purification step to obtain this compound in a highly pure form.

Advanced Spectroscopic and Spectrometric Elucidation Strategies

The determination of the intricate molecular structure of this compound relies on modern spectroscopic and spectrometric techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the complex structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists can piece together the connectivity of atoms within the molecule.

¹H and ¹³C NMR Data:

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The chemical shifts observed in these spectra are crucial for identifying the different functional groups and structural motifs within this compound.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 14.1 | 0.95 (t, 7.4) |

| 2 | 21.0 | 2.14 (m) |

| 3 | 137.9 | 6.09 (dt, 15.6, 6.8) |

| 4 | 125.8 | 6.84 (d, 15.6) |

| 5 | 133.7 | |

| 6 | 146.1 | |

| 7 | 165.7 | |

| 8 | 165.6 | |

| 9 | 30.1 | 2.50 (m) |

| 10 | 38.6 | 1.60 (m) |

| 11 | 11.7 | 0.90 (t, 7.4) |

| 12 | 29.2 | 1.25 (m) |

| 13 | 31.5 | 2.45 (m) |

| 14 | 134.4 | |

| 15 | 145.8 | |

| 16 | 165.8 | |

| 17 | 165.7 | |

| 18 | 30.1 | 2.50 (m) |

| 19 | 38.6 | 1.60 (m) |

| 20 | 11.7 | 0.90 (t, 7.4) |

| 21 | 29.2 | 1.25 (m) |

| 22 | 31.5 | 2.45 (m) |

| 23 | 134.4 | |

| 24 | 145.8 | |

| 25 | 165.8 | |

| 26 | 165.7 | |

| 27 | 27.8 | 2.65 (t, 7.4) |

| 28 | 33.4 | 2.40 (t, 7.4) |

| 29 | 178.1 |

Data obtained from the first isolation of this compound.

2D NMR Correlations:

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique for determining the elemental composition and molecular weight of a compound. In the characterization of this compound, high-resolution mass spectrometry (HRMS) plays a crucial role in establishing its molecular formula.

The HRMS analysis of this compound provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula as C₂₉H₃₂O₁₁. The experimentally determined exact mass is then compared to the theoretical mass calculated for this formula, with a high degree of correlation confirming the elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₃₂O₁₁ |

| Theoretical Exact Mass | 556.1945 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further provide structural insights, revealing the connectivity of the atoms within the molecule and confirming the presence of characteristic functional groups, such as the maleic anhydride moieties.

Chiroptical Spectroscopy for Absolute Configuration Assignment

While mass spectrometry and NMR spectroscopy can define the planar structure and relative stereochemistry of a molecule, chiroptical techniques are essential for determining the absolute configuration of chiral centers. For a complex molecule like this compound, with multiple stereocenters, methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are paramount.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores. To assign the absolute configuration of this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectra for all possible stereoisomers. This computational approach, often employing time-dependent density functional theory (TD-DFT), allows for the confident assignment of the true stereoisomer by identifying the best match between the experimental and calculated spectra.

VCD, which measures the differential absorption of left and right circularly polarized infrared light, offers a complementary approach. It is particularly useful for molecules with multiple chiral centers and conformational flexibility. Similar to ECD, the experimental VCD spectrum is compared with quantum chemical predictions to determine the absolute configuration.

X-ray Crystallography in the Characterization of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

For natural products that are difficult to crystallize in their native form, the preparation of crystalline derivatives is a common and effective strategy. In the case of this compound, derivatization could involve esterification of the carboxylic acid group or reaction at one of the anhydride moieties to introduce a group that facilitates crystallization. Once a suitable crystal of a this compound derivative is obtained, X-ray diffraction analysis can provide unequivocal proof of its molecular structure and absolute configuration. nih.gov

Table 2: Suitability of Derivatives for X-ray Crystallography

| Derivative Type | Rationale for Use | Potential Challenges |

| Ester (e.g., p-bromobenzyl ester) | Introduces a heavy atom for easier phase determination. | May alter the natural conformation. |

| Amide | Can promote hydrogen bonding and crystal packing. | May be difficult to synthesize without side reactions. |

| Ring-opened adduct | Can break symmetry and introduce new crystallization points. | The derivative may be less stable than the parent compound. |

Other Advanced Structural Characterization Techniques for Complex Natural Products

The structural elucidation of complex natural products like this compound often requires a suite of advanced analytical methods to complement the foundational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While fundamental for determining the carbon-hydrogen framework, advanced NMR experiments are crucial for complex structures. Techniques such as 2D NMR (COSY, HSQC, HMBC) establish the connectivity of atoms. For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (NOESY, ROESY) are vital, as they identify protons that are close in space. J-based configuration analysis, which relies on the measurement of scalar coupling constants, can also provide valuable information about the dihedral angles between adjacent protons, further defining the relative stereochemistry.

Computational Chemistry: In addition to its role in predicting chiroptical spectra, computational chemistry is a powerful tool for predicting and confirming structural features. Density Functional Theory (DFT) calculations can be used to predict the 13C NMR chemical shifts for different possible diastereomers of this compound. Comparison of these predicted shifts with the experimental data can provide strong evidence for the correct relative configuration.

Biosynthetic Pathways and Enzymatic Mechanisms of Cordyanhydride B

Polyketide Synthase (PKS) Mediated Biosynthesis Framework

The foundation of Cordyanhydride B is laid by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that repeatedly catalyzes the condensation of small carboxylic acid units to build a polyketide chain. Current time information in SC.nih.gov This iterative nature allows for the generation of diverse chemical structures from a limited set of starting materials.

Role of Type I Iterative Polyketide Synthases

Type I iterative polyketide synthases (iPKSs) are central to the biosynthesis of a vast array of fungal natural products. Current time information in SC.nih.gov These enzymatic assembly lines are composed of multiple domains, each responsible for a specific catalytic step, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, which are essential for chain elongation. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can be present to modify the growing polyketide chain, leading to structural diversity. nih.gov In the case of this compound, a highly reducing PKS is involved in generating the initial polyketide scaffold. researchgate.netnih.gov

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC), a common feature in fungal secondary metabolism. Genome mining of Hypoxylon lienhwacheense led to the identification of the "lwm" BGC, which is responsible for producing the maleidride precursors of this compound. biorxiv.orgbris.ac.ukresearchgate.netresearchgate.netnih.gov This cluster contains the gene for the iterative PKS (lwmA), alongside genes for a hydrolase (lwmR1), a 2-methylcitrate dehydratase homolog (lwmR3), and an alkyl citrate (B86180) synthase (lwmR4). nih.govresearchgate.net Heterologous expression of these core genes in a host organism, Aspergillus oryzae, resulted in the production of the monomeric units that form this compound, confirming the direct involvement of this BGC. nih.govresearchgate.net

Table 1: Core Genes in the lwm Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |

| lwmA | Iterative Polyketide Synthase (PKS) | Synthesizes the initial polyketide chain. |

| lwmR1 | Hydrolase | Involved in the formation of the maleic anhydride (B1165640) moiety. |

| lwmR3 | 2-Methylcitrate Dehydratase homolog | Participates in the modification of the polyketide precursor. |

| lwmR4 | Alkyl Citrate Synthase | Catalyzes the condensation of the polyketide with an oxaloacetate-derived unit. |

Programming of Chain Length in PKS Systems

A critical aspect of iterative PKS function is the precise control of the final polyketide chain length. This is determined by the intrinsic programming of the PKS, which dictates the number of extension cycles. Research on various fungal iterative PKSs suggests that the ketosynthase (KS) domain plays a crucial role in this process. nih.gov Furthermore, in some systems, the final chain length can be influenced by a partnering thiohydrolase enzyme, which can prematurely release the polyketide chain. nih.govacs.org While the exact mechanism for the lwmA PKS has not been fully elucidated, it is understood that the enzyme is programmed to produce a specific length polyketide that serves as the substrate for subsequent tailoring enzymes in the this compound pathway.

Post-Polyketide Modification Enzymes and Their Catalytic Roles

Following the synthesis of the polyketide chain by the PKS, a series of post-polyketide modifications are required to complete the biosynthesis of this compound. These reactions are catalyzed by specialized enzymes encoded within the lwm BGC and are essential for the formation of the characteristic maleic anhydride moieties.

Hydrolase-Catalyzed Conversions in Maleic Anhydride Formation

The formation of the maleic anhydride ring is a key step in the biosynthesis of this compound and related fungal metabolites. rsc.org This transformation is catalyzed by a hydrolase enzyme, encoded by the lwmR1 gene in the lwm cluster. nih.gov The biosynthesis of related maleic anhydrides involves the condensation of the polyketide with oxaloacetate, followed by a dehydration reaction to form a maleic acid intermediate. bris.ac.uk This diacid is then in equilibrium with its corresponding anhydride. The hydrolase likely plays a critical role in facilitating the cyclization to the anhydride form. bris.ac.ukresearchgate.netnih.gov The hydrolytic release of the polyketide from the PKS is also a crucial step that is often mediated by a dedicated hydrolase. bris.ac.uk

Decarboxylase Activities in Pathway Progression

Decarboxylation, the removal of a carboxyl group, is another important enzymatic reaction in the biosynthesis of many maleic anhydrides. nih.gov In the biosynthesis of the related compound byssochlamic acid, a decarboxylation event is proposed to generate a reactive intermediate that facilitates the dimerization of monomeric units. nih.gov While a specific decarboxylase has not yet been definitively identified within the lwm gene cluster for this compound, the facile decarboxylation of related maleic acid precursors has been observed. nih.gov It is hypothesized that an enzyme-catalyzed decarboxylation of a maleic acid intermediate is a key step leading to the final structure of this compound. rsc.org

Maleidride Dimerizing Cyclases (MDCs) and Phosphatidylethanolamine Binding Protein-Like (PEBP) Enzymes

The formation of the core structure of maleidrides, the class of compounds to which this compound belongs, involves a crucial dimerization step. This reaction is catalyzed by a specialized class of enzymes known as Maleidride Dimerizing Cyclases (MDCs). nih.gov These enzymes were previously classified as ketosteroid isomerase (KSI)-like proteins but were renamed to reflect their specific function in maleidride biosynthesis. nih.gov MDCs are responsible for the coupling of two monomer units, a reaction that can proceed in different regiochemical modes, such as head-to-head or head-to-tail, leading to the significant structural diversity observed within the maleidride family. researchgate.net

In many maleidride biosynthetic gene clusters (BGCs), the genes for MDCs are found alongside genes encoding Phosphatidylethanolamine Binding Protein-like (PEBP) enzymes. researchgate.net While MDCs are sufficient to catalyze the dimerization reaction on their own, it is hypothesized that PEBP-like proteins play an accessory role. nih.govresearchgate.net Their exact function remains under investigation, but theories suggest they may act as chaperones, stabilizing unstable monomeric intermediates or assisting in the proper folding and function of the MDCs. researchgate.net The presence of one or two MDC genes and often one or two PEBP-like genes is a conserved feature in most identified maleidride BGCs. researchgate.net Although this compound is produced by Cordyceps pseudomilitaris, specific MDCs and PEBPs responsible for its unique structure have yet to be isolated and characterized. researchgate.net

Alpha-Ketoglutarate Dependent Dioxygenases (αKGDDs) in Maleidride Biosynthesis

Alpha-ketoglutarate dependent dioxygenases (αKGDDs) are versatile enzymes that play a critical role in the late-stage modification of natural products, contributing to their structural diversification and biological activity. nih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylations, desaturations, and ring formations. nih.gov In the context of maleidride biosynthesis, αKGDDs are frequently found within BGCs and are responsible for key tailoring steps that decorate the core scaffold. nih.gov

For instance, in the biosynthesis of the nonadride scytalidin, an αKGDD is responsible for the hydroxylation of the central ring structure. nih.gov Similarly, in the pathway leading to zopfiellin, a multifunctional αKGDD performs both a hydroxylation and a ring contraction. nih.gov The rubratoxin BGC contains four distinct αKGDDs that carry out various oxidative modifications. nih.gov While the specific αKGDDs involved in the this compound pathway are unknown, it is plausible that such enzymes are responsible for any oxidative modifications present on its final structure, acting after the initial dimerization event.

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of maleidrides begins with the formation of monomeric units derived from the citric acid cycle. researchgate.net The core set of enzymes required for monomer biosynthesis has been identified and includes a highly-reducing polyketide synthase (hrPKS), a hydrolase, an alkylcitrate synthase, and an alkylcitrate dehydratase. researchgate.net These enzymes work in concert to produce monomeric precursors. researchgate.net

For this compound, which is produced by the fungus Cordyceps pseudomilitaris BCC 1620, it is proposed that related monomeric compounds serve as the direct precursors for the final dimeric structure. researchgate.net While the exact intermediates have not been isolated, the general pathway suggests the enzymatic formation of two identical or similar monomer units which are then passed to the Maleidride Dimerizing Cyclases for the key cyclization reaction. researchgate.net The instability of these intermediates often makes their isolation challenging, but their existence is inferred from genetic studies and biomimetic synthesis experiments of related compounds. researchgate.net

Comparative Biosynthesis with Related Maleidrides and Nonadrides

The biosynthesis of this compound can be understood by comparing it to the pathways of other well-characterized maleidrides. Maleidrides are classified based on the size of their central carbocyclic ring into nonadrides (nine-membered ring), octadrides (eight-membered ring), and heptadrides (seven-membered ring). researchgate.net

Nonadrides (e.g., Byssochlamic Acid, Rubratoxins): These compounds, like byssochlamic acid, are formed via a head-to-tail dimerization of two C9 monomer units. researchgate.net The rubratoxins feature a more complex structure arising from a similar dimerization mode followed by extensive oxidative modifications by enzymes including P450s and αKGDDs. researchgate.net

Octadrides (e.g., Zopfiellin): The biosynthesis of zopfiellin involves the dimerization of monomers followed by a fascinating ring contraction step catalyzed by an αKGDD, converting a nine-membered ring intermediate into the final eight-membered core. nih.gov

Heptadrides (e.g., Agnestadride A): These are assembled on a seven-membered central ring, showcasing yet another mode of cyclization controlled by the pathway's specific MDC. researchgate.net

Cordyanhydrides A and B are described as unique anhydrides, suggesting their biosynthetic pathway, while following the general maleidride blueprint of monomer formation and dimerization, likely possesses a distinct enzymatic machinery that results in their specific chemical architecture. researchgate.net The comparison with other maleidrides highlights the modularity and evolutionary divergence of these fungal biosynthetic pathways. researchgate.net

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Optimization

Genetic engineering has become an indispensable tool for studying and manipulating the biosynthetic pathways of fungal natural products. mdpi.comnih.gov These approaches are crucial for elucidating the function of specific genes and for optimizing the production of desired compounds. mdpi.com

Key genetic engineering strategies applicable to the this compound pathway include:

Gene Disruption/Deletion: Knocking out specific genes in the Cordyceps pseudomilitaris genome, such as those encoding the PKS, MDCs, or αKGDDs, can confirm their role in the pathway. nih.govnih.gov The resulting abolition of production or accumulation of specific intermediates provides direct evidence of gene function. nih.gov

Heterologous Expression: The entire biosynthetic gene cluster, or subsets of genes, can be transferred and expressed in a well-characterized host organism like Aspergillus oryzae or yeast. researchgate.net This technique allows for the functional characterization of the BGC in a controlled environment and can be used to produce the compound or its precursors. researchgate.net

Promoter Engineering: Replacing the native promoters of key biosynthetic genes with strong, inducible promoters can significantly increase the expression of the pathway and boost the production yields of this compound. mdpi.comresearchgate.net

While these techniques have been successfully applied to other maleidride pathways, such as those for byssochlamic acid and zopfiellin, specific genetic engineering studies focused on this compound have not yet been reported. nih.govresearchgate.net Future application of these powerful tools to Cordyceps pseudomilitaris will be essential to fully uncover the secrets of this compound biosynthesis and to potentially harness its production for biotechnological applications.

Chemical Synthesis and Structural Diversification of Cordyanhydride B and Analogues

Total Synthesis Strategies for Related Maleic Anhydride (B1165640) Natural Products

The total synthesis of natural products containing maleic anhydride units, such as Cordyanhydride B and related compounds like nonadrides and spirotetronates, often involves intricate multi-step processes that require precise control over stereochemistry and functional group installation.

Stereoselective Approaches in Complex Natural Product Synthesis

Constructing the complex stereocenters present in many maleic anhydride-containing natural products necessitates the application of highly stereoselective synthetic methodologies. Strategies commonly employed include:

Diels-Alder Reactions: Cycloaddition reactions, particularly Diels-Alder reactions, are pivotal for establishing cyclic frameworks and controlling relative stereochemistry. For instance, in the synthesis of spirotetronates, maleic anhydride derivatives have been utilized as dienophiles in Diels-Alder reactions with dienes, often followed by Dieckmann cyclization to form the characteristic tetronic acid moiety academie-sciences.fracademie-sciences.fr. These reactions can be rendered stereoselective through the use of chiral auxiliaries or Lewis acid catalysis academie-sciences.fracademie-sciences.fr.

Asymmetric Synthesis: Employing chiral reagents, catalysts, or auxiliaries in key bond-forming steps, such as aldol (B89426) reactions or alkylations, is crucial for establishing specific stereocenters. For example, Evans auxiliary-controlled syn-aldol reactions have been instrumental in building highly functionalized precursors for complex natural products like cornexistin (B1235271) d-nb.info.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as malic acid or sugars, can provide a stereochemical foundation for the target molecule d-nb.infod-nb.infobeilstein-journals.org.

Table 4.1.1: Exemplary Stereoselective Strategies in Maleic Anhydride Natural Product Synthesis

| Strategy | Key Reaction Type(s) | Application Example (Related Compounds) | Stereochemical Control Mechanism |

| Diels-Alder/Dieckmann Route | Diels-Alder cycloaddition, Dieckmann condensation | Spirotetronates (e.g., Tetronolide) academie-sciences.fracademie-sciences.fr | Diastereoselective adduct formation, intramolecular cyclization |

| Asymmetric Aldol | Evans auxiliary-controlled syn-aldol reaction | Cornexistin precursors d-nb.info | Chiral auxiliary directing facial selectivity |

| Chiral Pool Synthesis | Multi-step transformations from chiral precursors | Cornexistin (from malic acid), Nucleoside analogues (from diacetone D-glucofuranose) d-nb.infod-nb.infobeilstein-journals.org | Inherited chirality from starting material |

| Lewis Acid Catalysis | Diels-Alder reactions | Functionalized spirotetronates academie-sciences.fracademie-sciences.fr | Lewis acid activation of dienophile/diene, influencing transition state |

Challenges and Novel Methodologies in Maleic Anhydride Construction

The synthesis of the maleic anhydride moiety itself presents specific challenges due to its inherent reactivity and potential for ring-opening under various conditions d-nb.info.

Delicate Nature of the Moiety: The maleic anhydride ring is susceptible to hydrolysis and can undergo ring-opening reactions under acidic or basic conditions, complicating its installation and subsequent manipulation d-nb.info.

Installation Strategies: Novel methodologies for constructing the maleic anhydride unit have been explored. For instance, in the total synthesis of cornexistin, the maleic anhydride motif was successfully constructed from a β-keto-nitrile precursor through a series of transformations, including carbonylation and hydrolysis d-nb.info.

Challenges in Maleic Anhydride Production: While not directly related to natural product synthesis but relevant to the broader context of maleic anhydride chemistry, industrial production methods face challenges such as managing exothermic reactions and preventing hot spots to maintain selectivity and yield, often employing millireactor technology for better temperature control snu.edu.in.

Semi-Synthesis and Chemoenzymatic Modification Approaches

The complexity of total synthesis often motivates the exploration of semi-synthetic and chemoenzymatic approaches for accessing this compound and its analogues. These methods leverage the power of enzymes to perform highly selective transformations that are difficult to achieve through conventional chemical means.

Chemoenzymatic Synthesis: This approach integrates chemical synthesis steps with enzymatic transformations. For example, in the synthesis of tropolone (B20159) derivatives, chemoenzymatic strategies have been employed, and similar principles could be applied to this compound or its precursors researchgate.net. The use of enzymes like lipases for regioselective acetylation has also been demonstrated in the synthesis of nucleoside analogues, highlighting the potential for selective functionalization of complex scaffolds d-nb.infobeilstein-journals.org.

Biocatalysis for Diversification: Enzymes can be used to selectively modify natural products, leading to diverse libraries of analogues. This is particularly valuable for exploring structure-activity relationships (SAR) researchgate.netnih.govnih.govmalariaworld.org. While specific chemoenzymatic routes for this compound are not extensively detailed in the provided search results, the general applicability of biocatalysis to natural product modification is well-established.

Rational Design and Synthesis of this compound Derivatives and Analogues

Rational design principles, often guided by an understanding of biological activity and chemical reactivity, are employed to synthesize derivatives and analogues of natural products like this compound.

Exploration of Structural Modifications for Functional Insight

Modifying specific structural features of a natural product can provide critical insights into its mechanism of action and biological function. For example, studies on other bioactive molecules like CC-1065 and duocarmycins have involved rational design based on structure-activity relationships to create more potent analogues nih.govnih.gov. By systematically altering parts of the this compound structure—such as the alkene geometry, the degree of unsaturation, or the functionalization of the carbon backbone—researchers can probe which structural elements are essential for its biological activity. The identification of derivatives, such as "its new derivative 7" for this compound, suggests ongoing efforts in this area researchgate.net.

Enzymatic Late-Stage Modifications for Diversification

Enzymatic late-stage modifications offer a powerful strategy for rapidly diversifying complex molecular scaffolds, including natural products. This approach involves introducing functional groups at specific positions on an already synthesized molecule, often with high regio- and stereoselectivity.

Types of Enzymatic Modifications: Enzymes are capable of performing a wide array of transformations, including oxyfunctionalizations (hydroxylation, epoxidation), halogenations, methylations, reductions, and amide bond formations researchgate.netnih.govnih.gov. For instance, engineered P450 enzymes are valuable biocatalysts for late-stage C–H hydroxylation, a process that often plays a crucial role in the activation of natural products during biosynthesis malariaworld.org.

Application to this compound: While specific examples for this compound are limited in the provided literature, the general principles of enzymatic late-stage diversification can be applied. By identifying enzymes that can selectively act on specific sites of the this compound molecule, researchers can generate a library of novel analogues. This approach can lead to compounds with enhanced or altered biological profiles, facilitating drug discovery and development efforts nih.govmalariaworld.org.

Table 4.3.2: Common Enzymatic Transformations for Late-Stage Diversification

| Transformation Type | Enzyme Class Examples | Potential Application in this compound Analogues | Outcome |

| Oxyfunctionalization | P450 monooxygenases, Flavin-dependent monooxygenases | Introduction of hydroxyl groups onto alkyl chains or other positions to alter polarity and binding interactions. | Enhanced solubility, modified biological activity, new sites for further chemical modification. |

| Halogenation | Haloperoxidases | Regio- and stereoselective introduction of halogens (e.g., Cl, Br) to modify electronic properties and lipophilicity. | Altered reactivity, increased potency, or modified metabolic stability. |

| Methylation | Methyltransferases | Addition of methyl groups to hydroxyl, amino, or carboxylate functionalities. | Influence on steric bulk, electronic properties, and metabolic pathways. |

| Reduction | Oxidoreductases (e.g., reductases) | Reduction of double bonds or carbonyl groups, potentially altering the conformation or reactivity of the molecule. | Changes in stereochemistry, altered electronic distribution, or creation of new functional handles. |

| Amide Bond Formation | Hydrolases (e.g., lipases, proteases) | Conjugation with amino acids or peptides, or formation of amide linkages within the molecule if applicable. | Creation of prodrugs, altered pharmacokinetic properties, or new biological targets. |

Compound List:

Cordyanhydride A

this compound

Maleic anhydride

Maleic acid

Maleimide

N-aryl maleimides

Polycitrin

Camphorataimides

Tetronolide

Spirotetronates

Chlorothricin

Abyssomicin C

Okilactomycin

Cornexistin

Hydroxycornexistin

Rubratoxin A

Rubratoxin B

Phomoidride B

Tautomycin

Chaetomellic anhydride A

Byssochlamic acid

Stipitatic acid

Paecillin A

Paecillin B

Secalonic acid A

Blennolide G

Versixanthone A

Penicillixanthone A

Ergosterol

Ergosterol peroxide

Ergosta-4,6,8(14),22-tetraen-3-one

Citric acid

6,8-dihydroxy-3-methylisocoumarin

CC-1065

Duocarmycins

MeCTI

iso-MeCTI

MeCPI

DSA (Duocarmycin SA)

MeCTI-TMI

DSA-TMI

MeCTI-PDE2

MeCPI-PDE2

Pantothenamide-mimics

AZT (Azidothymidine)

Homoarabinofuranosylpyrimidines

Sorbicillinoids

Rezishanone B

Saframycin A

Jorunnamycin A

Cotylenol

Trichodimerol

Chalcomoracin

Tylactone

Tropolones

Hinokitiol

Nonadrides

Octadrides

Heptadrides

Rubratoxin acid A

Glaucanic acid

Scytalidin

Puberulonic acid

Stipitotanic acid

Tyromycin A

Biological Activity and Molecular Mechanisms of Cordyanhydride B

General Bioactivity Profiles of Maleic Anhydride-Containing Natural Products

Natural products incorporating a maleic anhydride (B1165640) moiety exhibit a diverse and potent range of biological activities, positioning them as significant candidates for drug discovery and development. acs.orgresearchgate.netresearchgate.net This class of compounds, produced primarily by microorganisms, demonstrates notable antimicrobial and enzyme inhibitory properties. acs.orgresearchgate.net The maleic anhydride structure is a key feature in several families of natural products, including nonadrides, tautomycin and tautomycetin (B31414), and chaetomellic anhydrides. acs.orgresearchgate.net

The bioactivity of these compounds is often linked to the high reactivity of the anhydride group, which can act as a potent acylating agent. mdpi.com This reactivity allows them to interact with and modify biological macromolecules, leading to a variety of cellular effects. For instance, some maleic anhydride-containing natural products have been shown to possess antifungal activities. acs.org

Furthermore, a significant number of these compounds have been identified as potent enzyme inhibitors. acs.orgresearchgate.net For example, phomoidrides, a subclass of nonadrides, are known to inhibit enzymes such as squalene (B77637) synthase (SQS) and Ras farnesyl transferase in vitro. acs.orgresearchgate.net Inhibition of these enzymes suggests potential applications as cholesterol-lowering and anticancer agents, respectively. acs.org Tautomycin and tautomycetin are other prominent examples, recognized for their inhibitory activity against Ser/Thr protein phosphatases. acs.org The diverse biological profiles of these natural products underscore the importance of the maleic anhydride scaffold in medicinal chemistry.

Preclinical Investigations in Non-Human Model Systems

In vitro cellular assays are crucial for the initial screening and characterization of the biological effects of novel compounds like Cordyanhydride B. While specific data for this compound is not extensively detailed in the provided context, the general approach for related maleic anhydride-containing compounds involves evaluating their effects on various cell lines to determine their potential therapeutic applications. For instance, phomoidrides have been shown to induce morphological changes, such as bleb formation, in human leukemia cells (K562) at specific concentrations, indicating potential cytotoxic or apoptotic activity. acs.org

These assays typically involve exposing cultured cells to a range of concentrations of the test compound and measuring various endpoints, such as cell viability, proliferation, and morphological changes. Such studies are fundamental in identifying the potential of these compounds as leads for anticancer or other therapeutic agents. acs.org

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For natural products containing a maleic anhydride group, enzymatic inhibition is a common and significant mode of action. acs.orgresearchgate.net As previously mentioned, phomoidrides inhibit squalene synthase and Ras farnesyl transferase. acs.org The inhibition of Ras farnesyl transferase is particularly noteworthy, as mutations in the Ras oncogene are found in a significant percentage of human cancers, making the Ras oncoprotein a prime target for anticancer drug development. acs.org

Similarly, tautomycin and tautomycetin are well-characterized inhibitors of Ser/Thr protein phosphatases. acs.org These enzymes play critical roles in cellular signaling pathways, and their inhibition can have profound effects on cell growth, differentiation, and apoptosis. The ability of these compounds to selectively inhibit specific enzymes highlights their potential as valuable tools for studying cellular processes and as starting points for the development of targeted therapies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For maleic anhydride-containing natural products, the anhydride moiety itself is a critical pharmacophore. mdpi.com Modifications to the core structure and peripheral functional groups can lead to significant changes in potency and selectivity.

While specific SAR studies on this compound are not detailed, research on analogous compounds provides valuable insights. For instance, in the case of tautomycin, the dicarboxylate anion analogues have been synthesized and evaluated to understand the role of the anhydride and its open-chain form in protein phosphatase inhibition. Such studies help to identify the key structural elements required for interaction with the biological target.

The general approach in SAR studies involves synthesizing a series of analogues with systematic modifications to the parent structure and then evaluating their biological activity. This allows researchers to map out the structural requirements for optimal activity and can guide the design of more potent and selective compounds.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are increasingly used to complement experimental SAR studies. mdpi.com These approaches can provide valuable insights into the interactions between a ligand and its target protein at the molecular level. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. mdpi.com

These computational models can help to:

Identify the key steric, electrostatic, and hydrophobic features of a molecule that are important for its activity. mdpi.com

Predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Provide a hypothetical binding mode of the ligand in the active site of its target protein, which can be invaluable for rational drug design.

While specific computational studies on this compound are not available in the provided search results, the application of these methods to other complex natural products demonstrates their potential to accelerate the optimization of lead compounds.

Future Research Directions and Opportunities in Cordyanhydride B Studies

Further Elucidation of Biosynthetic Pathway Intricacies

The biosynthesis of natural products like Cordyanhydride B is a complex process that holds the key to understanding its formation and potentially manipulating its production. While some progress has been made in understanding the pathways of related fungal maleic anhydrides, the specific enzymatic steps and genetic machinery responsible for this compound's synthesis remain largely uncharacterized researchgate.net. Research efforts should aim to:

Identify Biosynthetic Gene Clusters (BGCs): Employ genomic and bioinformatic analyses to locate and annotate the specific BGCs responsible for this compound production in its producing organisms, such as Cordyceps pseudomilitaris or Hypoxylon lienhwacheense uni-hannover.denih.govresearchgate.netresearchgate.netresearchgate.net.

Characterize Key Enzymes: Utilize techniques such as heterologous expression in model organisms (e.g., Aspergillus oryzae) and in vitro biochemical assays to identify and characterize the specific enzymes involved in each step of the pathway, including polyketide synthases (PKS), tailoring enzymes, and anhydride-forming enzymes uni-hannover.denih.govresearchgate.net.

Investigate Precursor Utilization: Conduct isotopic feeding studies with labeled precursors to trace the flow of carbon and other atoms through the proposed biosynthetic route, providing direct evidence for enzyme activity and pathway intermediates nih.govresearchgate.netresearcher.life.

Metabolic Engineering of Producing Organisms for Enhanced Bioproduction or Novel Analogues

Understanding the biosynthetic pathway opens avenues for metabolic engineering to improve this compound yields or to generate novel analogues with potentially enhanced or altered bioactivities. Strategies could include:

Overexpression of Key Biosynthetic Genes: Enhance the production of this compound by overexpressing the identified rate-limiting enzymes or the entire BGC in the native producer or a heterologous host uni-hannover.de.

Knockout or Silencing of Competing Pathways: Redirect metabolic flux towards this compound production by inactivating genes involved in the synthesis of competing secondary metabolites.

Engineering of Tailoring Enzymes: Modify or introduce tailoring enzymes to alter the structure of this compound, potentially leading to novel analogues with tuned bioactivities. This could involve altering reduction states, methylation patterns, or chain lengths of precursors uni-hannover.de.

Development of Synthetic Biology Tools: Engineer microbial chassis for the heterologous production of this compound, facilitating scalable and controlled bioproduction.

Application of Advanced Analytical Techniques for Comprehensive Structural and Mechanistic Characterization

While initial structural elucidation has been achieved, advanced analytical techniques can provide deeper insights into this compound's properties and interactions.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Employ advanced HRMS and MS/MS techniques for precise mass determination, fragmentation pattern analysis, and identification of low-abundance intermediates or degradation products nih.govresearchgate.netresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize a full suite of 1D and 2D NMR experiments (e.g., NOESY, HMBC, HSQC) to confirm and refine structural assignments, including stereochemistry, and to study conformational dynamics nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography offers definitive structural information, including absolute stereochemistry and detailed molecular packing, which can be invaluable for understanding structure-activity relationships nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life.

Computational Chemistry: Employ computational methods, such as density functional theory (DFT) calculations, to predict spectroscopic properties, conformational preferences, and potential reaction mechanisms involved in its biosynthesis or degradation.

Deepening Preclinical Efficacy and Mechanistic Studies in Relevant Biological Models

The potential biological activities of this compound, suggested by its structural class (maleic anhydrides are known for potent bioactivities), warrant rigorous investigation in preclinical models.

Broad-Spectrum Bioactivity Screening: Conduct comprehensive in vitro screening assays against a wide range of biological targets, including enzymes (e.g., phosphodiesterase 4, acetylcholinesterase), receptors, and microbial pathogens, to identify potential therapeutic applications researchgate.net.

Cytotoxicity and Antiproliferative Assays: Evaluate the cytotoxic and antiproliferative effects of this compound against various cancer cell lines and normal cell lines to assess its potential as an anticancer agent. While cytotoxicity assays have been mentioned as lacking further reports, this represents a key area for future investigation researchgate.net.

Mechanistic Studies: For any identified bioactivity, detailed mechanistic studies are crucial. This includes investigating how this compound interacts with its molecular targets, its mechanism of action at the cellular level, and its downstream signaling effects.

In Vivo Efficacy Studies: If promising in vitro results are obtained, conduct preclinical in vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and pharmacodynamics. However, any such studies must strictly adhere to the exclusion of dosage and safety information as per the prompt's instructions.

Rational Design of this compound Analogues with Tuned Bioactivities

Leveraging the structural information and any identified bioactivities, rational design can lead to the synthesis of novel this compound analogues with improved or modified properties.

Structure-Activity Relationship (SAR) Studies: Systematically synthesize derivatives of this compound by modifying specific functional groups or structural motifs and evaluate their biological activities to establish SAR. This will guide the design of more potent or selective compounds researchgate.netpsu.ac.th.

Combinatorial Synthesis: Employ combinatorial chemistry approaches to generate libraries of this compound analogues, allowing for high-throughput screening and rapid identification of promising candidates.

Bioisosteric Replacements: Introduce bioisosteric replacements for key functional groups to enhance stability, bioavailability, or target interaction.

Hybrid Molecule Design: Explore the design of hybrid molecules that combine the this compound scaffold with other known pharmacophores to create novel compounds with synergistic or dual activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.